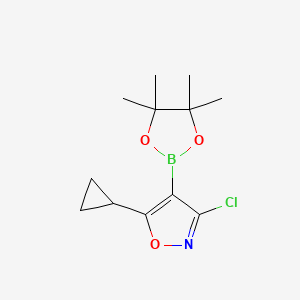

3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Description

This compound is an isoxazole derivative featuring a chlorine atom at position 3, a cyclopropyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing complex aromatic systems .

Properties

IUPAC Name |

3-chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-9(7-5-6-7)16-15-10(8)14/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSLBGCJPYUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2Cl)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446443-32-8 | |

| Record name | 3-chloro-5-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the chloro and cyclopropyl groups. The final step involves the formation of the dioxaborolane moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted isoxazoles .

Scientific Research Applications

3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The dioxaborolane moiety can facilitate interactions with biological molecules, while the isoxazole ring can contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes critical structural and physicochemical properties of the target compound and its analogs:

Reactivity in Cross-Coupling Reactions

- Target Compound : The chlorine atom at position 3 may act as a directing group or leaving site for nucleophilic substitution, while the cyclopropyl group introduces steric hindrance. These features could modulate reactivity in Suzuki-Miyaura couplings, particularly with electron-deficient aryl halides .

- However, the absence of a halogen limits post-functionalization .

- Benzisoxazole Derivatives () : The fused aromatic system enhances π-conjugation, making this compound suitable for synthesizing extended π-systems in organic electronics. The boronate’s position on the benzisoxazole ring may influence regioselectivity .

Biological Activity

3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS No. 1446443-32-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 269.53 g/mol. The compound features a chloro group, a cyclopropyl ring, and a dioxaborolane moiety attached to an isoxazole ring. These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The dioxaborolane moiety may enhance binding interactions with proteins or enzymes due to its boron content, which is known for forming reversible covalent bonds with nucleophilic sites on biomolecules. The isoxazole ring contributes to the compound's stability and potential for enzyme inhibition.

Antibacterial Activity

Preliminary studies indicate that derivatives of isoxazole compounds exhibit significant antibacterial properties. Although specific data on this compound is limited, similar compounds have shown moderate to strong activity against various bacterial strains. For instance:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Isoxazole Derivative | Salmonella typhi | Moderate |

| Isoxazole Derivative | Bacillus subtilis | Strong |

These findings suggest that the compound may also possess antibacterial properties worthy of further investigation.

Enzyme Inhibition

Isoxazole derivatives have been studied for their potential as enzyme inhibitors. Specifically, compounds containing the isoxazole structure have demonstrated inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. For example:

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| Isoxazole Derivative | AChE | 2.14 ± 0.003 |

| Isoxazole Derivative | Urease | 1.13 ± 0.003 |

These values indicate that similar compounds can act as effective inhibitors and suggest that this compound may exhibit comparable activity.

Study on Isoxazole Derivatives

A study published in Bioorganic & Medicinal Chemistry explored the synthesis and biological evaluation of various isoxazole derivatives. Among them were compounds that inhibited AChE with IC50 values significantly lower than standard inhibitors like eserine. This suggests that modifications in the structure can lead to enhanced biological activities.

Pharmacological Evaluation

Another research effort focused on the pharmacological behavior of isoxazoles showed promising results in anti-inflammatory and anticancer activities. The unique structural characteristics of these compounds allow them to interact with multiple biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.